2-Bromobenzo[d]thiazole-6-carbonitrile
Overview
Description
2-Bromobenzo[d]thiazole-6-carbonitrile is a chemical compound with the molecular formula C8H3BrN2S. It is a derivative of benzothiazole, featuring a bromine atom at the 2-position and a cyano group at the 6-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
2-Bromobenzo[d]thiazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting the metabolism of various substrates.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . This binding interaction can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity in animal studies . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s inhibition of cytochrome P450 enzymes suggests that it can affect the metabolic flux of other substrates processed by these enzymes . This interaction can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is known to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a unique distribution profile within the body. Understanding its transport mechanisms can provide insights into its therapeutic potential and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile typically involves the bromination of benzo[d]thiazole followed by the introduction of a cyano group. One common method includes the reaction of benzo[d]thiazole with bromine in the presence of a suitable catalyst to yield 2-bromobenzo[d]thiazole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
Nucleophilic substitution: Products include substituted benzo[d]thiazoles with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines or other reduced derivatives.
Scientific Research Applications
2-Bromobenzo[d]thiazole-6-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]thiazole-6-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzo[d]thiazole-6-carbonitrile
- 2-Fluorobenzo[d]thiazole-6-carbonitrile
- 2-Iodobenzo[d]thiazole-6-carbonitrile
Uniqueness
2-Bromobenzo[d]thiazole-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Properties
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDPZBAVFCLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649508 | |
Record name | 2-Bromo-1,3-benzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864265-77-0 | |
Record name | 2-Bromo-1,3-benzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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